Methyl 5-bromo-2-methoxy-3-methylbenzoate

概述

描述

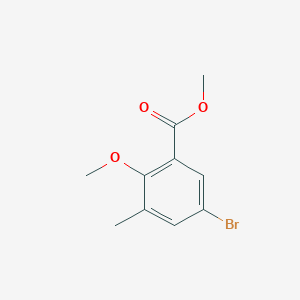

Methyl 5-bromo-2-methoxy-3-methylbenzoate: is an organic compound with the molecular formula C9H10BrO3. It is a derivative of benzoic acid where a bromine atom, a methoxy group, and a methyl group are attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Synthetic Routes and Reaction Conditions:

Bromination: The compound can be synthesized by brominating 2-methoxy-3-methylbenzoic acid followed by esterification.

Esterification: The carboxylic acid group of 5-bromo-2-methoxy-3-methylbenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is typically produced in batches using large reactors.

Continuous Process: Continuous flow reactors can also be employed for large-scale production to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming a different derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 5-bromo-2-methoxy-3-methylbenzoic acid.

Reduction: 5-bromo-2-methoxy-3-methylbenzyl alcohol.

Substitution: 5-hydroxy-2-methoxy-3-methylbenzoate.

科学研究应用

Chemistry: Methyl 5-bromo-2-methoxy-3-methylbenzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: The compound is used in the development of pharmaceuticals, including potential therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which Methyl 5-bromo-2-methoxy-3-methylbenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's use and the biological system it interacts with.

相似化合物的比较

Methyl 2-bromo-5-methoxybenzoate: Similar structure but different positions of substituents.

Methyl 3-amino-5-bromo-2-methylbenzoate: Contains an amino group instead of a methoxy group.

Uniqueness: Methyl 5-bromo-2-methoxy-3-methylbenzoate is unique due to its specific arrangement of substituents, which influences its reactivity and applications.

This compound's versatility and utility in various fields make it an important subject of study and application in scientific research and industrial processes.

生物活性

Methyl 5-bromo-2-methoxy-3-methylbenzoate is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound is recognized for its role as a building block in the synthesis of various biologically active molecules. Its unique structure, characterized by the presence of bromine and methoxy groups, contributes to its potential therapeutic applications.

- Molecular Formula : C10H11BrO3

- Molecular Weight : 273.1 g/mol

- Structure : The compound features a benzene ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position.

This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and methoxy group can enhance its binding affinity and selectivity, influencing various biochemical pathways.

Antiviral Properties

Research has demonstrated that this compound possesses notable antiviral activity. A study indicated that this compound inhibits the cytopathic effect of HIV-1 with an effective concentration (EC50) of 0.21 μM and inhibits HIV-1 reverse transcriptase (RT) with an inhibitory concentration (IC50) of 0.074 μM, marking it as one of the most potent inhibitors in its class to date .

Synthesis and Derivatives

The synthesis of this compound typically involves O-alkylation of 5-bromo-3-methylsalicylic acid using dimethyl sulfate in acetone . This synthetic route not only highlights the compound's accessibility but also opens avenues for creating derivatives with enhanced biological activities.

Case Studies

- Antiviral Efficacy : In vitro studies have shown that modifications to the ester moiety can lead to variations in metabolic stability while retaining antiviral potency. This suggests that structural optimization can yield compounds with improved pharmacokinetic profiles.

- Pharmacological Applications : As a versatile intermediate, this compound is utilized in developing drugs targeting specific diseases, including diabetes management through SGLT2 inhibitors .

Comparative Analysis

To understand the potential advantages of this compound over similar compounds, a comparison table is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5, methoxy at position 2 | Potent anti-HIV activity; used in drug synthesis |

| Methyl 5-bromo-2-hydroxybenzoate | Hydroxy group instead of methoxy | Lower antiviral efficacy compared to methyl ester |

| Methyl 4-bromo-3-methoxybenzoate | Different substitution pattern | Varies in biological activity; less explored |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-methoxy-3-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a precursor such as methyl 2-methoxy-3-methylbenzoate using brominating agents (e.g., NBS or Br₂ in controlled conditions). Key parameters include temperature (0–25°C), solvent choice (e.g., DCM or CCl₄), and catalyst (e.g., FeBr₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product . Oxidation or substitution reactions may also be employed, with KMnO₄ or LiAlH₄ used for functional group interconversions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C2, methyl at C3, bromo at C5). Aromatic protons show distinct splitting patterns due to electron-withdrawing bromine .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 273.99 (C₁₀H₁₁BrO₃) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per supplier data) . Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or bromine displacement. Periodic FT-IR or TLC checks are recommended .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C3) affect biological activity in SAR studies?

- Methodological Answer : Comparative SAR analysis using analogs (e.g., methyl 3-bromo-2-methylbenzoate vs. This compound) reveals that bromine at C5 enhances electrophilic reactivity, improving binding to biological targets like enzymes. Bioassays (e.g., antimicrobial MIC tests) show C5-bromo derivatives exhibit 2–4× lower MIC values than C3-bromo analogs . Dose-response curves (EC₅₀) and molecular docking (e.g., AutoDock Vina) can quantify affinity differences .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain selection, solvent controls). Standardize protocols:

- Use CLSI guidelines for antimicrobial testing.

- Include cytotoxicity controls (e.g., MTT assay on mammalian cells) to distinguish selective activity.

- Validate results across multiple labs with blinded replicates . For example, a 2025 study resolved discrepancies by identifying solvent (DMSO) interference in bacterial growth assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at C5 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃/DMF). Kinetic studies (monitored via LC-MS) show faster substitution with electron-rich nucleophiles (e.g., amines) due to resonance stabilization of the Meisenheimer intermediate. Computational modeling (DFT) predicts activation barriers and regioselectivity .

Q. How to design a retrosynthetic pathway for derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Retrosynthesis tools (e.g., AI-driven platforms like Pistachio or Reaxys) prioritize routes with minimal steps and high atom economy. For example, introducing fluorine at C2 (via electrophilic fluorination) improves metabolic stability. Validate intermediates using HRMS and X-ray crystallography .

属性

IUPAC Name |

methyl 5-bromo-2-methoxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOOZLRJMORZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377415 | |

| Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722497-32-7 | |

| Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。